4-Amino-2-methyl-1-butanol
Overview
Description
4-Amino-2-methyl-1-butanol is a useful research compound. Its molecular formula is C5H13NO and its molecular weight is 103.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biofuel Production
4AB and its isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, have potential applications as biofuels. These compounds are natural by-products of microbial fermentations from amino acid substrates. Advances in metabolic engineering have enabled the development of microbial strains capable of producing these isomers. Although the current production levels are insufficient for immediate industrial applications, ongoing research in this field shows significant promise for improving production efficiency (Cann & Liao, 2009).
Microbial Production
The fermentative production of 4AB from glucose has been demonstrated using metabolically engineered Corynebacterium glutamicum. This process involves converting putrescine to 4AB, an important intermediate for drug production and a precursor for biodegradable polymers used in gene delivery. Metabolic engineering strategies such as optimizing culture conditions and eliminating competing pathways have significantly improved 4AB production, indicating its potential for large-scale microbial production (Prabowo et al., 2020).
Structural and Molecular Studies
4AB and its derivatives have been the subject of various structural and molecular studies. These studies include the investigation of molecular properties such as vibrational, electronic, and optical characteristics. Such research provides insights into the molecular behavior of 4AB-related compounds and their potential applications in areas like nonlinear optical materials (Vanasundari et al., 2018).
CO2 Capture Research
Tertiary amines like 4AB have been studied for their potential in carbon dioxide (CO2) capture. Research has focused on understanding the equilibrium solubility, cyclic capacity, kinetics of absorption and regeneration, and heats of absorption and regeneration of these amines. This research is crucial for developing more efficient and sustainable methods of CO2 capture, a significant step in addressing climate change (Singto et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s synthesized via methallyl alcohol and acetyl chloride as the starting materials through esterification, hydroformylation, amination, reduction, and hydrolysis . The hydroformylation reaction involves a phosphine ligand/rhodium catalyst, and the amination and reduction involve Raney Nickel .
Biochemical Pathways
It’s known that this compound is synthesized from methallyl alcohol and acetyl chloride through a series of reactions including esterification, hydroformylation, amination, reduction, and hydrolysis .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption . The Log Kp (skin permeation) is -7.11 cm/s . The lipophilicity, measured as Log Po/w (iLOGP), is 1.36 .
Action Environment
It’s known that this compound is synthesized under mild conditions, which makes it valuable for industrial production .
Safety and Hazards
Future Directions
Research on 4-Amino-2-methyl-1-butanol is ongoing, with studies exploring its potential applications in various fields. For instance, it has been used as a linker in the synthesis of highly branched poly (β-amino esters) for gene delivery . It has also been produced from glucose by metabolically engineered Corynebacterium glutamicum .
Biochemical Analysis
Biochemical Properties
4-Amino-2-methyl-1-butanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with pyridoxal-5-phosphate (PLP)-dependent transferases, which are involved in the synthesis of chiral amines. These enzymes facilitate the reductive amination of carbonyl compounds, producing chiral amines that are essential in therapeutic compounds . The interaction between this compound and these enzymes is crucial for the high enantioselectivity and mild reaction conditions of the process.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with PLP-dependent transferases results in the production of chiral amines, which are vital for various biochemical pathways . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Properties
IUPAC Name |
4-amino-2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAXLVGFFDFSAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435911 | |
Record name | 4-Amino-2-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44565-27-7 | |
Record name | 4-Amino-2-methyl-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-methyl-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.